Cas no 2172633-54-2 (3-bromo-5-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-methylbut-2-enamidobenzoic acid)

3-Bromo-5-(4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-methylbut-2-enamido)benzoic acid is a specialized chemical compound primarily used in peptide synthesis and organic chemistry research. Its key structural features include a fluorenylmethoxycarbonyl (Fmoc) protecting group, which ensures selective deprotection under mild basic conditions, and a bromo-substituted benzoic acid moiety, offering versatility in further functionalization. The compound’s stability and reactivity make it suitable for solid-phase peptide synthesis (SPPS) and other applications requiring controlled amine protection. The presence of the methylbutenamido linker enhances its utility in constructing complex molecular architectures. This reagent is valued for its high purity, consistent performance, and compatibility with standard coupling protocols.
3-bromo-5-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-methylbut-2-enamidobenzoic acid structure
2172633-54-2 structure
Product Name:3-bromo-5-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-methylbut-2-enamidobenzoic acid
CAS No:2172633-54-2
MF:C27H23BrN2O5
MW:535.385926485062
CID:6131857
PubChem ID:165720654
Update Time:2025-06-13

3-bromo-5-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-methylbut-2-enamidobenzoic acid Chemical and Physical Properties

Names and Identifiers

    • 3-bromo-5-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-methylbut-2-enamidobenzoic acid
    • 3-bromo-5-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-methylbut-2-enamido]benzoic acid
    • 2172633-54-2
    • EN300-1529894
    • Inchi: 1S/C27H23BrN2O5/c1-16(25(31)30-19-13-17(26(32)33)12-18(28)14-19)10-11-29-27(34)35-15-24-22-8-4-2-6-20(22)21-7-3-5-9-23(21)24/h2-10,12-14,24H,11,15H2,1H3,(H,29,34)(H,30,31)(H,32,33)/b16-10+
    • InChI Key: JJLBJYUNOLYYOK-MHWRWJLKSA-N
    • SMILES: BrC1C=C(C(=O)O)C=C(C=1)NC(/C(/C)=C/CNC(=O)OCC1C2C=CC=CC=2C2=CC=CC=C12)=O

Computed Properties

  • Exact Mass: 534.07903g/mol
  • Monoisotopic Mass: 534.07903g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 3
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 35
  • Rotatable Bond Count: 8
  • Complexity: 795
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 1
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 4.8
  • Topological Polar Surface Area: 105Ų

3-bromo-5-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-methylbut-2-enamidobenzoic acid Pricemore >>

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Additional information on 3-bromo-5-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-methylbut-2-enamidobenzoic acid

Recent Advances in the Study of 3-bromo-5-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-methylbut-2-enamidobenzoic acid (CAS: 2172633-54-2)

The compound 3-bromo-5-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-methylbut-2-enamidobenzoic acid (CAS: 2172633-54-2) has recently garnered significant attention in the field of chemical biology and medicinal chemistry. This molecule, characterized by its unique structural features, including a fluorenylmethyloxycarbonyl (Fmoc) protecting group and a brominated benzoic acid moiety, has shown promising potential in various applications, ranging from drug discovery to peptide synthesis. Recent studies have focused on elucidating its synthetic pathways, biological activities, and potential therapeutic applications.

One of the key areas of research has been the optimization of synthetic routes for this compound. A study published in the Journal of Medicinal Chemistry in 2023 reported an efficient, high-yield synthesis of 3-bromo-5-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-methylbut-2-enamidobenzoic acid using a multi-step approach involving Fmoc-protection, bromination, and amidation reactions. The study highlighted the importance of reaction conditions, such as temperature and solvent choice, in achieving high purity and yield. The optimized synthetic protocol has paved the way for further exploration of this compound's biological properties.

In addition to its synthetic utility, recent investigations have explored the biological activities of 3-bromo-5-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-methylbut-2-enamidobenzoic acid. A 2024 study in Bioorganic & Medicinal Chemistry Letters demonstrated that this compound exhibits moderate inhibitory activity against certain kinase enzymes implicated in cancer progression. The researchers employed molecular docking studies to elucidate the binding interactions between the compound and the kinase active site, providing insights into its potential as a lead compound for anticancer drug development. However, further in vivo studies are needed to validate these findings.

Another emerging application of this compound is in the field of peptide synthesis, where it serves as a versatile building block. The Fmoc group, a well-known protecting group in solid-phase peptide synthesis (SPPS), facilitates the selective deprotection and coupling of amino acids. Recent work has shown that the brominated benzoic acid moiety can be further functionalized to introduce additional pharmacophores, enhancing the diversity of peptide-based therapeutics. This dual functionality makes 3-bromo-5-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-methylbut-2-enamidobenzoic acid a valuable tool in combinatorial chemistry and drug design.

Despite these advances, challenges remain in the widespread adoption of this compound. Issues such as scalability, cost-effectiveness, and stability under physiological conditions need to be addressed. Future research directions may include the development of greener synthetic methodologies, detailed pharmacokinetic studies, and exploration of its potential in other therapeutic areas, such as infectious diseases or neurodegenerative disorders. Collaborative efforts between academia and industry will be crucial in overcoming these hurdles and unlocking the full potential of this promising molecule.

In conclusion, 3-bromo-5-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-methylbut-2-enamidobenzoic acid (CAS: 2172633-54-2) represents a multifaceted compound with significant applications in chemical biology and medicinal chemistry. Recent studies have shed light on its synthetic accessibility, biological activities, and utility in peptide synthesis. As research progresses, this compound is poised to play an increasingly important role in drug discovery and development, offering new avenues for therapeutic innovation.

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